molecular formula C8H13N3S B2585789 1-(1,3-Thiazol-2-yl)-1,4-diazepane CAS No. 868065-15-0

1-(1,3-Thiazol-2-yl)-1,4-diazepane

Cat. No.: B2585789
CAS No.: 868065-15-0
M. Wt: 183.27
InChI Key: YFODOQRAEQFQHL-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-1,4-diazepane is a heterocyclic compound that features both a thiazole ring and a diazepane ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the diazepane ring is a seven-membered ring containing two nitrogen atoms. This unique structure imparts the compound with a range of chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)-1,4-diazepane typically involves the formation of the thiazole ring followed by the construction of the diazepane ring. One common method starts with the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with a diamine under specific conditions to form the diazepane ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the rings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(1,3-Thiazol-2-yl)-1,4-diazepane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Thiazol-2-yl)-1,4-diazepane is unique due to the combination of the thiazole and diazepane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFODOQRAEQFQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromothiazole (1.00 g, 6.10 mmol) and homopiperazine (2.44 g, 24.4 mmol) were dissolved in DMA (1 mL) and heated using a microwave (180° C., absorption high) for 30 min. The reaction mixture was dissolved in DCM (50 mL), washed with sat aq Na2CO3 (50 mL), brine (50 mL), dried (MgSO4) and concentrated in vacuo to give the crude title compound (1.05 g, 94%) as a yellow solid. LCMS (ES+): 184.2 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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